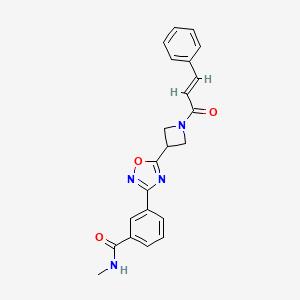![molecular formula C17H22N4O B2934078 3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea CAS No. 2097897-34-0](/img/structure/B2934078.png)
3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea is a chemical compound that has gained attention in scientific research for its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea is not fully understood. However, studies have suggested that the compound exerts its effects through various pathways, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways.
Biochemical and Physiological Effects
Studies have shown that 3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea has various biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes, including tyrosine kinase and topoisomerase. In addition, the compound has been shown to modulate the expression of various genes and proteins involved in cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea for lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially effective anticancer agent with fewer side effects than traditional chemotherapy drugs.
However, one of the limitations of the compound is its low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration route for the compound.
Orientations Futures
There are several future directions for the study of 3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea. One area of interest is the development of more efficient synthesis methods for the compound. In addition, further studies are needed to determine the optimal dosage and administration route for the compound in vivo.
Furthermore, the compound has shown potential for use in the treatment of neurodegenerative diseases, and further studies are needed to explore this potential further. Finally, the compound has also shown potential for use in combination with other anticancer drugs, and further studies are needed to determine the optimal combination therapy for different types of cancer.
Méthodes De Synthèse
The synthesis of 3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea involves the reaction between 2-methylbenzenamine and 4-(1H-pyrazol-1-yl)cyclohexanone in the presence of urea and acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.
Applications De Recherche Scientifique
3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea has been studied for its potential use in various scientific research applications. One of the main areas of interest is its use as a potential anticancer agent. Studies have shown that the compound has the ability to inhibit the growth of cancer cells in vitro and in vivo.
In addition, the compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that the compound has neuroprotective effects and can improve cognitive function in animal models.
Propriétés
IUPAC Name |
1-(2-methylphenyl)-3-(4-pyrazol-1-ylcyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-13-5-2-3-6-16(13)20-17(22)19-14-7-9-15(10-8-14)21-12-4-11-18-21/h2-6,11-12,14-15H,7-10H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFIHPRKFITVRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2CCC(CC2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2933995.png)
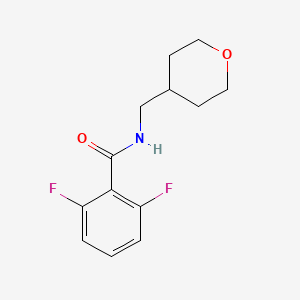
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzamide](/img/structure/B2933997.png)

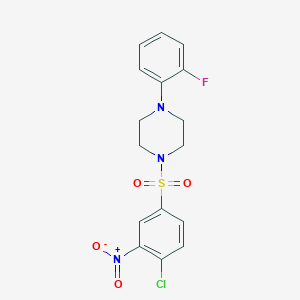
![N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B2934002.png)


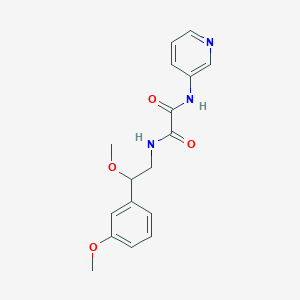
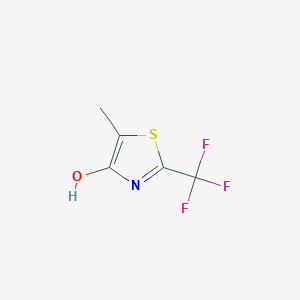
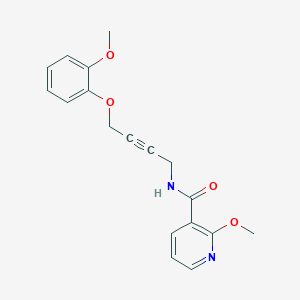
![Methyl 3-[(3,4-dimethylphenyl){2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2934014.png)
